![molecular formula C8H8BrN3O3 B3734285 3-bromo-4,5-dihydroxybenzaldehyde semicarbazone](/img/structure/B3734285.png)
3-bromo-4,5-dihydroxybenzaldehyde semicarbazone
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Overview
Description
3-bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural bromophenol isolated from marine red algae . It has been shown to display anti-microbial, anti-oxidative, anti-cancer, anti-inflammatory, and free radical scavenging activities . It has potential protective effects against myocardial ischemia and reperfusion (IR) injury . It also has a protective effect on particulate matter 2.5 (PM 2.5)-induced skin cell damage .
Chemical Reactions Analysis
BDB has been shown to attenuate oxidative stress, as evidenced by decreases of reactive oxygen species (ROS) and lipid peroxidation . It also attenuates mitochondrial dysfunction, as measured by mitochondrial reporter gene, cytochrome c release, and ATP synthesis .Mechanism of Action
BDB protects against myocardial IR injury through activating the Akt-PGC1α-Sirt3 pathway . It also suppresses skin damage induced by PM 2.5 . BDB dose-dependently increases cell viability while decreasing intracellular reactive oxygen species (ROS) production . It downregulates the expression of inflammatory cytokines and chemokines by modulating the MAPK and NF-κB signaling pathways in TNF-α/IFN-γ-stimulated HaCaT keratinocytes .
properties
IUPAC Name |
[(Z)-(3-bromo-4,5-dihydroxyphenyl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O3/c9-5-1-4(2-6(13)7(5)14)3-11-12-8(10)15/h1-3,13-14H,(H3,10,12,15)/b11-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTOVNHRROIDER-JYOAFUTRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Br)C=NNC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)Br)/C=N\NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dihydroxybenzaldehyde semicarbazone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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